molecular formula C19H18N2OS2 B2662682 N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide CAS No. 895482-33-4

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide

Cat. No.: B2662682
CAS No.: 895482-33-4
M. Wt: 354.49
InChI Key: LTEBQJWSGJOFAH-UHFFFAOYSA-N
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Description

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide is a synthetic compound featuring a thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological properties . This compound is of significant interest for early-stage antimicrobial research. The 2,5-dimethylphenyl substituent is a recognized structural feature in compounds investigated for activity against multidrug-resistant Gram-positive pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . Furthermore, the phenylthioacetamide moiety may contribute to its physicochemical profile and potential bioactivity. Research on analogous thiazole derivatives has demonstrated promising antibacterial and antifungal effects, including against emerging, highly resistant fungal pathogens like Candida auris . The growing global health crisis of antimicrobial resistance necessitates the exploration of novel chemical entities, and compounds like this compound represent valuable tools for such discovery efforts. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS2/c1-13-8-9-14(2)16(10-13)17-11-24-19(20-17)21-18(22)12-23-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEBQJWSGJOFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction, where a suitable phenylthiol reacts with a halogenated precursor.

    Formation of the Phenylacetamide Moiety: The phenylacetamide group can be synthesized by reacting phenylacetic acid with an appropriate amine under dehydrating conditions, such as using carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the phenylacetamide moiety, potentially converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide has a range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new thiazole-based compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The thiazole ring and phenylthio group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Thiazole-Based Acetamides with Aryl Substituents

a) N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(substituted anilino)acetamides
  • Example: Compound 14 (2-((2,5-dimethylphenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide) .
  • Structural Differences: Replaces the phenylthio group with a 2,5-dimethylphenylamino (-NH-C6H3(Me)2) substituent.
  • Properties: Higher polarity due to the amino group (IR peak at 1482 cm⁻¹ for N-H bending) and a melting point of 216–220°C.
  • Activity : Designed as α-glucosidase inhibitors for diabetes management.
b) N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (Compound 16)
  • Structural Differences : Incorporates a piperazine ring instead of the phenylthio group.
  • Properties : Melting point of 281–282°C and molecular weight 408.52.
  • Activity : Acts as a matrix metalloproteinase (MMP) inhibitor, targeting acute inflammation.

Key Comparison :

Property Target Compound Compound 14 Compound 16
Substituent Phenylthio 2,5-Dimethylphenylamino Piperazine
Melting Point (°C) Not reported 216–220 281–282
Bioactivity Inferred broad α-Glucosidase inhibition MMP inhibition

Thiazole Acetamides with Sulfur-Containing Groups

a) N-(4-(3-Ethoxy-5-(2,5-difluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)acetamide (Compound 51)
  • Structural Differences : Retains the phenylthio group but adds a triazole ring and difluorophenyl substituent.
  • Properties : Melting point 156–158°C, synthesized via EDC/DMAP coupling.
  • Activity : Targets cytohesin inhibition.
b) 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (Compound 47)
  • Structural Differences : Replaces thiazole with a benzothiazole sulfonyl group.
  • Activity : Strong gram-positive antibacterial activity (MIC <10 µg/mL).

Key Comparison :

Property Target Compound Compound 51 Compound 47
Core Heterocycle Thiazole Triazole-thiazole hybrid Benzothiazole
Sulfur Group Thioether (-S-) Thioether (-S-) Sulfonyl (-SO2-)
Bioactivity Not reported Cytohesin inhibition Antimicrobial

Halogenated and Electron-Withdrawing Substituent Analogs

a) N-(4-(4-Bromophenyl)thiazol-2-yl)-2-((4-bromophenyl)amino)acetamide
  • Structural Differences: Features bromine substituents on both the thiazole and anilino groups.
  • Activity : MIC of 13–27 µM against S. aureus and E. coli.
b) 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
  • Structural Differences : Dichlorophenyl substituent instead of dimethylphenyl.
  • Crystal Structure : Twisted dihedral angle (61.8°) between thiazole and aryl rings, stabilized by N–H···N hydrogen bonds.

Key Comparison :

Property Target Compound Bromophenyl Analog Dichlorophenyl Analog
Substituent 2,5-Dimethylphenyl 4-Bromophenyl 3,4-Dichlorophenyl
Electron Effects Electron-donating (Me) Electron-withdrawing (Br) Electron-withdrawing (Cl)
Bioactivity Inferred Antimicrobial Not reported

Physicochemical and Structural Insights

  • Crystal Packing : Analogous structures (e.g., 2,2-diphenyl-N-(1,3-thiazol-2-yl)acetamide ) exhibit intermolecular N–H···N hydrogen bonds forming R₂²(8) motifs, which enhance stability. The phenylthio group in the target compound may introduce steric hindrance, reducing crystal symmetry compared to halogenated analogs.
  • Lipophilicity : The phenylthio group (logP ~2.5) likely increases membrane permeability compared to polar piperazine derivatives (logP ~1.8) .

Biological Activity

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide is a synthetic compound belonging to the thiazole class, characterized by its unique structural features that may confer significant biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a thiazole ring substituted at the 4-position with a 2,5-dimethylphenyl group and linked to an acetamide moiety at the 2-position. The phenylthio group further enhances its chemical reactivity and potential biological interactions. The molecular formula is C15H15N1S1C_{15}H_{15}N_{1}S_{1}, with a molecular weight of approximately 255.35 g/mol.

Anticancer Potential

Research on related thiazole compounds has shown promising anticancer activity. For instance, certain thiazole derivatives have demonstrated the ability to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and inhibition of DNA synthesis . The potential of this compound to target similar pathways remains an area for future exploration.

Immunomodulatory Effects

Thiazole derivatives have been implicated in modulating immune responses. A related compound was noted for its ability to activate NF-κB signaling pathways in immune cells following stimulation with Toll-like receptor agonists . This suggests that this compound may also possess immunomodulatory properties that could enhance cytokine release and bolster immune responses.

Understanding the mechanisms by which this compound exerts its biological effects is crucial for its potential therapeutic applications. The compound's structure allows it to interact with various biological targets:

  • Enzyme Inhibition : Thiazoles often inhibit enzymes involved in key metabolic pathways.
  • Receptor Binding : Its ability to bind to specific receptors could modulate signaling pathways associated with inflammation or cancer progression.
  • Caspase Activation : Similar compounds have been shown to activate caspases, leading to apoptosis in tumor cells .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of this compound against other thiazole derivatives:

Compound NameStructure FeaturesBiological ActivityNotable Differences
N-(4-methylthiazol-2-yl)-2-(phenylthio)acetamideThiazole ring with methyl substitutionAntibacterialLacks dimethyl substitution affecting potency
N-(benzothiazol-2-yl)-2-(phenylthio)acetamideBenzothiazole instead of thiazoleAntifungal activityDifferent heterocyclic structure leading to varied interactions
N-(4-bromo-thiazol-2-yl)-2-(naphthyloxy)acetamideBromo substitution on thiazolePotential anticancer activityBromine substitution alters electronic properties significantly

This table illustrates how variations in substituents and ring structures can influence biological activity and therapeutic potential.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research provides valuable insights into its potential applications:

  • Immunostimulatory Effects : A study demonstrated that structurally similar compounds enhanced the release of immunostimulatory cytokines in human monocytic cells . This finding suggests that this compound may also exhibit such effects.
  • Anticancer Activity : Research on thiazole derivatives indicated their capacity to direct tumor cells toward apoptosis through caspase activation assays . Future studies should investigate whether this compound can similarly induce apoptosis in specific cancer cell lines.

Q & A

Q. What in vitro models assess the compound’s potential cytotoxicity?

  • Methodological Answer: MTT assays on HEK293 or HepG2 cells (24–48 h exposure) determine IC50_{50}. Compare to cisplatin (positive control) and validate via flow cytometry (Annexin V/PI staining) to distinguish apoptosis from necrosis .

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